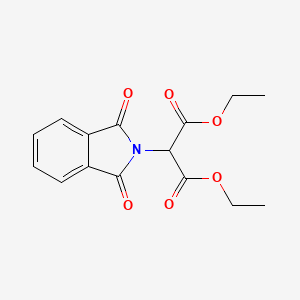

Diethyl phthalimidomalonate

Description

Historical Development and Initial Significance in Synthetic Organic Chemistry

The development of diethyl phthalimidomalonate is intrinsically linked to the Gabriel synthesis, a method discovered by Siegmund Gabriel for the preparation of primary amines from alkyl halides. wikipedia.org A crucial extension of this method is the Sorensen amino-acid synthesis, which utilizes this compound as a key starting material. scribd.com This approach combines the principles of the Gabriel synthesis with the malonic ester synthesis to produce α-amino acids. scholaris.cachempedia.info

The initial synthesis of this compound involves the reaction of potassium phthalimide (B116566) with diethyl bromomalonate. scribd.comorgsyn.org This reaction provides a stable and versatile intermediate for further chemical transformations. The significance of this compound lies in its ability to act as a surrogate for the unstable aminomalonic acid, providing a masked amino group that can be deprotected under specific conditions. wikipedia.org This protection strategy was a pivotal advancement, allowing for the controlled introduction of an amino group in complex molecules.

Evolving Research Paradigms and Strategic Utility in Multi-step Synthesis

The strategic utility of this compound in multi-step synthesis has evolved significantly since its initial applications. It serves as a cornerstone in the synthesis of a wide array of organic compounds, most notably α-amino acids. The process, often referred to as the amidomalonate synthesis, involves the alkylation of this compound's active methylene (B1212753) group, followed by hydrolysis and decarboxylation to yield the desired amino acid. libretexts.orgopenstax.org This method is highly versatile, as the choice of the alkylating agent determines the side chain of the resulting amino acid. openstax.org

Beyond the classic amino acid synthesis, research has expanded to include the preparation of more complex and functionalized molecules. For instance, this compound has been employed in the synthesis of functionalized prolines and other heterocyclic systems. google.comresearchgate.net Its ability to undergo various reactions, such as alkylation and acylation, at the active methylene position makes it a valuable building block in the construction of intricate molecular architectures. chemicalbook.com The development of phosphine-mediated domino reactions involving this compound has further broadened its synthetic scope, enabling the facile construction of highly functionalized pyrroloisoindolinone derivatives. researchgate.net

Overview of Key Research Areas Pertaining to this compound

Current research involving this compound is diverse and spans several areas of chemical science. A primary focus remains its application in the synthesis of both natural and unnatural α-amino acids. wikipedia.org This includes the development of enantioselective methods to produce optically pure amino acids, which are crucial for pharmaceutical applications. openstax.org

Another significant area of research is its use in the synthesis of heterocyclic compounds. The reactivity of this compound allows for its incorporation into various ring systems, leading to the formation of complex molecules with potential biological activity. researchgate.netresearchgate.net

Furthermore, this compound has found applications in materials science. It has been used as a neutral carrier in the development of ion-selective electrodes, specifically for the detection of chromium(III) ions. chemicalbook.comsigmaaldrich.comresearchgate.net This highlights the compound's utility beyond traditional organic synthesis.

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | Diethyl 2-phthalimidopropanedioate |

| CAS Number | 5680-61-5 sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C15H15NO6 sigmaaldrich.comsigmaaldrich.comnih.gov |

| Molecular Weight | 305.28 g/mol sigmaaldrich.comsigmaaldrich.com |

| Appearance | Solid sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 73-76 °C chemicalbook.comsigmaaldrich.com |

Interactive Data Table: Key Synthetic Reactions

| Reaction Type | Reagents | Product Type |

| Amino Acid Synthesis | 1) Base (e.g., NaOEt) 2) Alkyl halide 3) Acid hydrolysis | α-Amino acid libretexts.orgopenstax.orgucalgary.ca |

| Heterocycle Synthesis | Phosphines, allenoates/alkynes | Pyrroloisoindolinone derivatives researchgate.net |

Structure

3D Structure

Properties

CAS No. |

92096-47-4 |

|---|---|

Molecular Formula |

C15H15NO6 |

Molecular Weight |

306.27 g/mol |

IUPAC Name |

diethyl 2-(1,3-dioxoisoindol-2-yl)(213C)propanedioate |

InChI |

InChI=1S/C15H15NO6/c1-3-21-14(19)11(15(20)22-4-2)16-12(17)9-7-5-6-8-10(9)13(16)18/h5-8,11H,3-4H2,1-2H3/i11+1 |

InChI Key |

SZNGBHWKVWEBKW-KHWBWMQUSA-N |

SMILES |

CCOC(=O)C(C(=O)OCC)N1C(=O)C2=CC=CC=C2C1=O |

Isomeric SMILES |

CCOC(=O)[13CH](C(=O)OCC)N1C(=O)C2=CC=CC=C2C1=O |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)N1C(=O)C2=CC=CC=C2C1=O |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of Diethyl Phthalimidomalonate

Classical Approaches to Diethyl Phthalimidomalonate Synthesis

The traditional methods for synthesizing this compound have been well-established for decades and are still widely referenced and utilized in laboratory settings. These methods are prized for their reliability and straightforward execution.

The primary and most recognized method for preparing this compound is a direct application of the Gabriel synthesis. khanacademy.orgbyjus.com This synthesis provides an effective pathway to primary amines and their derivatives by avoiding the over-alkylation that can occur with direct alkylation of ammonia (B1221849). byjus.com In this specific context, the synthesis is used to introduce a protected amino group onto the malonic ester framework.

The reaction involves the nucleophilic substitution (SN2) of a halide by the phthalimide (B116566) anion. masterorganicchemistry.com The starting materials are typically potassium phthalimide and diethyl bromomalonate. eightfoldlearning.com The phthalimide nitrogen, once deprotonated by a base to form the potassium salt, acts as a potent nucleophile. byjus.commasterorganicchemistry.com This nucleophile attacks the electrophilic carbon atom of diethyl bromomalonate, displacing the bromide ion and forming the C-N bond that characterizes the target molecule. byjus.com This approach is highly effective for creating primary amine precursors from primary alkyl halides. libretexts.org

This method can also be viewed as a condensation reaction, where two precursor molecules, potassium phthalimide and diethyl bromomalonate, join with the elimination of a small molecule, in this case, potassium bromide. A well-documented procedure for this synthesis is provided by Organic Syntheses, which details a robust method yielding the product in significant quantities. orgsyn.org

In a typical lab-scale preparation, potassium phthalimide and ethyl bromomalonate are intimately mixed. orgsyn.org The reaction can be initiated by gentle heating, after which it often proceeds exothermically. orgsyn.org The mixture becomes liquid and is held at an elevated temperature (e.g., 110°C) to ensure the reaction goes to completion. orgsyn.org After cooling, the solid mass is treated with water to remove the inorganic byproduct, potassium bromide. The crude this compound is then purified, often by recrystallization from a suitable solvent like benzene (B151609) after washing with ether, to yield a pure, white crystalline solid. orgsyn.org This classical procedure remains a reliable and frequently cited method for obtaining the compound. orgsyn.org

Table 1: Classical Synthesis of this compound

| Reactant 1 | Reactant 2 | Solvent | Temperature | Yield | Reference |

| Potassium Phthalimide | Diethyl Bromomalonate | None (neat reaction) | 110-120°C | 67-71% | orgsyn.org |

Modern and Advanced Synthetic Strategies

In response to the growing demand for more efficient, safer, and environmentally friendly chemical processes, modern synthetic strategies have been developed. These include the use of advanced catalytic systems, adherence to green chemistry principles, and the application of novel process technologies like flow chemistry.

Modern advancements in the Gabriel synthesis often incorporate catalysts to improve reaction conditions and efficiency. Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, can be employed to enhance the reaction rate and yield between the phthalimide salt and the alkyl halide. numberanalytics.com

More recently, research has focused on greener catalytic systems. One such development is the use of cesium carbonate (Cs₂CO₃) in combination with an ionic liquid, 1-butyl-3-methylimidazolium bromide ([bmim]Br), for the N-alkylation of phthalimide. researchgate.net This system allows the reaction to proceed under milder conditions (70°C) with high yields. researchgate.net Although this specific study focused on the reaction with ethyl acrylate, the principle is directly applicable to the synthesis of this compound. Ionic liquids are considered greener solvent alternatives because of their low vapor pressure and potential for recyclability. numberanalytics.com Other catalytic approaches, such as using phosphines, have been explored for synthesizing related 2,3-diaminoacid derivatives, indicating a broader trend towards developing novel catalytic routes for these types of compounds. scirp.org

Table 2: Comparison of Catalytic Systems for N-Alkylation of Phthalimide

| Catalyst/System | Solvent | Key Advantages | Reference |

| Phase-Transfer Catalyst | Polar Aprotic (e.g., DMF) | Enhanced reaction rate and yield. | numberanalytics.com |

| Cs₂CO₃ / [bmim]Br | Ionic Liquid | Milder conditions, high yields, greener solvent. | researchgate.net |

| Triphenylphosphine | Polar Aprotic (e.g., DMSO, DMF) | Effective for synthesizing related diaminoacid derivatives. | scirp.org |

The classical Gabriel synthesis has a notable drawback concerning its atom economy, a key principle of green chemistry. acs.org The reaction generates a stoichiometric amount of a phthalic acid derivative as a byproduct during the final deprotection step to release the amine. rsc.org To address this, research has focused on creating more atom-economical versions of the Gabriel synthesis. rsc.org One innovative approach involves using a recoverable reagent, such as 3,4-diphenylmaleic anhydride, which can be recycled and reused after the primary amine is liberated. rsc.org

Other green chemistry principles applicable to this compound synthesis include:

Waste Prevention : Choosing synthetic routes that minimize byproducts. acs.org

Safer Solvents and Reagents : Replacing hazardous solvents like DMF or benzene with greener alternatives such as ionic liquids or, where possible, water. numberanalytics.comresearchgate.net

Energy Efficiency : Utilizing methods like microwave irradiation to reduce reaction times and energy consumption compared to conventional heating. numberanalytics.com

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages for chemical synthesis, including improved safety, better heat and mass transfer, and simplified scale-up. beilstein-journals.org This technology is particularly well-suited for the production of fine chemicals and pharmaceutical intermediates. nih.govresearchgate.net

While a specific protocol for the continuous flow synthesis of this compound is not widely documented, the principles and technology have been successfully applied to related processes. For instance, the Gabriel synthesis can be adapted to a continuous flow reactor, which can enhance efficiency and yield. numberanalytics.comnumberanalytics.com Researchers have developed continuous flow methods for synthesizing α-amino-1,3-dicarbonyl compounds and for the multi-step synthesis of β-amino acids. nih.govresearchgate.net These examples demonstrate the viability of using flow chemistry for the individual steps involved in producing amino acid precursors. Given that the synthesis of this compound involves the reaction of potentially hazardous reagents and can be exothermic, transitioning to a continuous flow process could offer substantial benefits in terms of safety, control, and consistent product quality for industrial-scale production. beilstein-journals.orgbohrium.com

Reactivity Profiles and Reaction Mechanisms of Diethyl Phthalimidomalonate

Nucleophilic Reactivity of the Active Methylene (B1212753) Group

The methylene group (-CH2-) in diethyl phthalimidomalonate is flanked by two electron-withdrawing carbonyl groups of the ester functionalities, rendering the protons on this carbon acidic and the carbon itself nucleophilic upon deprotonation. shivajicollege.ac.inwikipedia.orgslideshare.net This "active methylene" group is the hub of a variety of carbon-carbon bond-forming reactions. shivajicollege.ac.in

The acidic nature of the methylene protons in this compound allows for its deprotonation by a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate. libretexts.org This enolate is a potent nucleophile that readily participates in SN2 reactions with alkyl halides. libretexts.orgmasterorganicchemistry.com This alkylation step is a cornerstone of the malonic ester synthesis, enabling the introduction of a wide range of alkyl groups at the α-position. libretexts.org

The regioselectivity of the alkylation is generally high, favoring C-alkylation over O-alkylation due to the soft nature of the enolate nucleophile and the use of alkyl halides as electrophiles. sit.edu.cn However, the choice of base and reaction conditions can influence the outcome. For instance, the use of a strong base like sodium hydride ensures complete formation of the enolate. masterorganicchemistry.com The presence of two acidic protons allows for a second alkylation to be performed by repeating the deprotonation and alkylation steps, leading to dialkylated products. libretexts.org If two different alkyl groups are introduced, a racemic mixture is typically formed due to the lack of inherent stereochemical control in these reactions. libretexts.org

| Reaction | Reagents | Product | Key Features |

| Monoalkylation | 1. Base (e.g., NaOEt) 2. Alkyl halide (R-X) | Diethyl alkyl-phthalimidomalonate | Forms α-alkylated products. libretexts.org |

| Dialkylation | 1. Base (e.g., NaOEt) 2. R¹-X 3. Base 4. R²-X | Diethyl dialkyl-phthalimidomalonate | Allows for the introduction of two different alkyl groups. libretexts.org |

This table summarizes the key aspects of alkylation reactions involving this compound.

As a classic Michael donor, the enolate of this compound can undergo conjugate addition to α,β-unsaturated carbonyl compounds, known as Michael acceptors. wikipedia.orgresearchgate.netbyjus.com This reaction, a type of 1,4-addition, is a powerful method for forming carbon-carbon bonds and constructing more complex molecular frameworks. wikipedia.orgresearchgate.net The reaction is typically catalyzed by a base, which generates the nucleophilic enolate from the active methylene compound. byjus.com

The scope of Michael acceptors is broad and includes α,β-unsaturated ketones, esters, nitriles, and nitro compounds. wikipedia.orgresearchgate.net For example, the reaction of this compound with chalcones has been explored, although they are considered challenging substrates. rsc.org The development of bifunctional catalysts, such as those derived from cinchona alkaloids, has enabled highly enantioselective Michael additions of diethyl malonate to chalcones. rsc.org

A notable application of this reactivity is in domino reactions. For instance, a phosphine-mediated domino reaction of phthalimidomalonates with allenoates or ethyl but-2-ynoate (B8739756) provides an efficient route to highly functionalized pyrroloisoindolinone derivatives. researchgate.net

The enolate derived from this compound can also react with simple carbonyl electrophiles, such as aldehydes and ketones. This reaction is analogous to an aldol (B89426) addition and results in the formation of a β-hydroxy derivative. Subsequent dehydration can lead to the formation of an α,β-unsaturated product.

Furthermore, this compound can be utilized in rhodium-promoted carbonylation reactions. For example, the synthesis of diethyl [carbonyl-¹¹C]malonate has been achieved from [¹¹C]carbon monoxide, which can then be used in subsequent alkylation steps. diva-portal.org

Transformations Involving the Phthalimido Moiety

The phthalimido group in this compound serves as a masked primary amine. Its removal is a crucial step in many synthetic sequences, particularly in the synthesis of amino acids.

The most common method for deprotecting the phthalimido group is through hydrazinolysis. masterorganicchemistry.comscribd.com Treatment with hydrazine (B178648) (NH₂NH₂) in a suitable solvent, such as ethanol, leads to the formation of the desired primary amine and the stable cyclic byproduct, phthalhydrazide (B32825). scribd.com While effective, the separation of the product from phthalhydrazide can sometimes be challenging. researchgate.net

Alternative deprotection methods have been developed to overcome the limitations of hydrazinolysis. researchgate.net One such method involves reductive cleavage using sodium borohydride (B1222165) (NaBH₄) in isopropanol, followed by treatment with acetic acid. organic-chemistry.orgchemicalbook.com This two-stage, one-flask procedure is exceptionally mild and proceeds under near-neutral conditions, which is particularly advantageous for substrates sensitive to racemization, such as α-amino acids. organic-chemistry.org

| Deprotection Method | Reagents | Byproduct | Advantages | Disadvantages |

| Hydrazinolysis | Hydrazine (NH₂NH₂) | Phthalhydrazide | Generally effective. scribd.com | Phthalhydrazide can be difficult to remove. researchgate.net |

| Reductive Cleavage | 1. NaBH₄, 2-propanol 2. Acetic acid | Phthalide | Mild, near-neutral conditions, avoids racemization. organic-chemistry.org | |

| Enzymatic Deprotection | Phthalyl amidase | Phthalic acid | Very mild aqueous conditions. researchgate.net | |

| Acid Hydrolysis | HCl or HBr (reflux) | Phthalic acid | Harsh conditions. researchgate.net |

This table compares different strategies for the deprotection of the phthalimido group to generate a primary amine.

While the primary role of the phthalimido group is as a protecting group for a primary amine, it can also undergo other transformations. The nitrogen atom of the phthalimide (B116566) is generally not nucleophilic due to the presence of the two adjacent carbonyl groups. masterorganicchemistry.com However, N-functionalization can be achieved under specific conditions. For example, KF supported on alumina (B75360) has been used for the N-functionalization of phthalimides. nih.gov

Nucleophile-assisted ring-opening reactions of the phthalimide ring offer another synthetic pathway. researchgate.net For instance, reaction with half an equivalent of hydrazine can lead to the formation of bisphosphonates in near-quantitative yields, while a large excess of hydrazine results in the formation of diethyl aminoalkylphosphonates. researchgate.net Other nucleophiles like 3-(aminopropyl)phosphine, 2-aminoethanol, and 2-aminoethanethiol can also induce ring-opening to yield functionalized phosphonates. researchgate.net

Carboxylic Ester Transformations

The ester groups of this compound are key to its synthetic utility, enabling modifications through transesterification and serving as precursors for decarboxylation reactions.

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. scielo.br This reaction can be catalyzed by either acids or bases. scielo.brmasterorganicchemistry.com In the context of this compound, transesterification can be employed to introduce different alkyl groups into the ester positions, potentially altering the compound's solubility or reactivity in subsequent steps.

The general mechanism for base-catalyzed transesterification involves the nucleophilic attack of an alkoxide on the ester's carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com This is followed by the elimination of the original alkoxy group. masterorganicchemistry.com For acid-catalyzed transesterification, the process typically begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by an alcohol. masterorganicchemistry.com

While specific studies focusing solely on the transesterification of this compound are not extensively detailed in the provided results, the principles of this reaction are fundamental to ester chemistry and are applicable. For instance, the cleavage of ethyl esters can be achieved using stoichiometric amounts of trifluoroacetic acid, which proceeds via transesterification, driven by the removal of the volatile ethyl trifluoroacetate. nih.gov

The malonic ester functionality of this compound makes it an ideal substrate for decarboxylation reactions, a key step in the synthesis of amino acids. Following the alkylation of the central carbon, hydrolysis of the ester groups yields a substituted malonic acid derivative. Upon heating, this intermediate readily undergoes decarboxylation to afford the corresponding α-amino acid. wikipedia.org

The decarboxylation process can also be initiated by other means, such as photochemically. N-phthaloyl derivatives of α-amino acids can undergo photodecarboxylation upon irradiation. jst.go.jpphotobiology.com This reaction often proceeds via a photoinduced electron transfer (PET) mechanism. nih.govbeilstein-journals.org For example, the photodecarboxylation of N-phthaloylglycine yields N-methylphthalimide. jst.go.jp In some cases, the decarboxylation can be accompanied by other photochemical processes like Norrish cleavage. nih.govbeilstein-journals.org

The following table summarizes the products of photodecarboxylation for various N-phthaloyl amino acids:

| Starting Material | Product(s) | Reaction Condition |

| N-Phthaloylglycine | N-Methylphthalimide | Irradiation with a high-pressure mercury lamp |

| N-Phthaloylserine | N-Vinylphthalimide | Irradiation with a high-pressure mercury lamp |

| Di-phthaloylcystine | N-Vinylphthalimide | Irradiation with a high-pressure mercury lamp |

| N-Phthaloyltyrosine | Exclusive photodecarboxylation product | Photoinduced electron transfer |

| N-Phthaloylhistidine | Histamine and Norrish cleavage products | Photoinduced electron transfer |

This table illustrates the products obtained from the photodecarboxylation of various N-phthaloyl amino acids under specific conditions.

Metal-Catalyzed Reactions Utilizing this compound

Transition metal-catalyzed reactions have significantly expanded the synthetic utility of this compound. These reactions often involve the formation of carbon-carbon and carbon-heteroatom bonds, leading to complex molecular architectures. mdpi.comeie.gr

For example, diethyl sodium phthalimidomalonate can be used in coupling reactions. One such application involves its reaction with an iodide to form a bis-phthalimido compound, a reaction that has been noted to work effectively in a molten state without a solvent. oregonstate.edu

Phosphine-mediated domino reactions of phthalimidomalonates with allenes or but-2-ynoate provide an efficient route to highly functionalized pyrroloisoindolinone derivatives. researchgate.net These reactions proceed under mild conditions and offer good to excellent yields. researchgate.net

The following table outlines some metal-catalyzed reactions involving malonates, which are structurally related to this compound:

| Reaction Type | Catalyst | Reactants | Product Type |

| Hydroalkylation | Iridium | Malonic amides/esters and alkenes | Branched alkylated products |

| [3+2] Cyclization | Manganese | Ketones and isocyanates | Pyrrolopyridine derivatives |

| Cross-Coupling | Palladium | Aryl bromides and styrenes/acrylates | Substituted alkenes |

This table provides examples of metal-catalyzed reactions with malonate derivatives, highlighting the versatility of different transition metals in forming various organic structures.

Stereochemical Aspects of Reactions Involving this compound

This compound itself is an achiral molecule as the central carbon atom is not a stereocenter due to the presence of two identical ethyl ester groups. nih.gov However, it is a crucial starting material in asymmetric synthesis, where the goal is to create chiral molecules with a specific stereochemistry. scholaris.ca

In the synthesis of α-amino acids, the alkylation of the enolate derived from this compound introduces a new substituent. If this substituent is different from the other groups on the alpha-carbon after subsequent transformations, a new stereocenter is created. Standard synthetic methods using this reagent typically result in a racemic mixture of the α-amino acid, meaning both enantiomers are produced in equal amounts. wikipedia.org

To achieve enantioselectivity, chiral auxiliaries or catalysts are employed. For instance, asymmetric synthesis of pharmacologically valuable amino acids can be achieved using Ni(II) complexes of Schiff bases derived from a chiral amino acid. mdpi.com These complexes act as chiral templates, directing the alkylation to occur preferentially from one face of the molecule, thus leading to an excess of one enantiomer.

Another approach involves the use of chiral Lewis acids as catalysts in reactions like the Michael addition of diethyl malonate to α,β-unsaturated carbonyl compounds. chemrxiv.org The chiral catalyst creates a chiral environment around the reactants, favoring the formation of one enantiomer of the product. chemrxiv.org The enantiomeric excess (ee) of the product, a measure of the stereoselectivity of the reaction, can be determined using techniques like polarimetry or NMR spectroscopy with chiral shift reagents. chemrxiv.org

Diethyl Phthalimidomalonate As a Versatile Synthetic Building Block

Application in the Asymmetric Synthesis of α-Amino Acids and Peptidomimetics

The Gabriel-malonic ester synthesis is a classic method for producing racemic α-amino acids, and diethyl phthalimidomalonate is a central reagent in this process. The synthesis begins with the deprotonation of the acidic α-carbon of this compound, followed by alkylation with an appropriate alkyl halide. Subsequent hydrolysis of the ester groups and the phthalimide (B116566), followed by decarboxylation, yields the desired α-amino acid. libretexts.org While this traditional route produces a racemic mixture, modern advancements have adapted this chemistry for asymmetric synthesis, enabling the production of specific enantiomers.

The creation of enantiomerically pure α-amino acids is of paramount importance, particularly in pharmaceutical chemistry. Stereoselective strategies involving this compound or its derivatives often rely on the use of chiral auxiliaries to control the stereochemical outcome of the alkylation step.

One effective strategy involves the use of chiral half-esters of monosubstituted malonic acids. rsc.org In this approach, one of the ester groups of the malonate is a chiral alcohol, such as (-)-8-phenylmenthol. When the dianion of this chiral half-ester is formed and subsequently alkylated, the bulky chiral auxiliary directs the incoming alkyl group to one face of the molecule, resulting in the preferential formation of one diastereomer. rsc.org The diastereomeric excess can be quite high, leading to an enantiomerically enriched product after the chiral auxiliary is cleaved. The absolute configuration of the newly formed stereocenter is determined by the choice of chiral auxiliary and the reaction conditions. rsc.org This method allows for the synthesis of various α-alkyl α-amino acids with predictable stereochemistry. rsc.org

Table 1: Examples of Alkylating Agents for Amino Acid Synthesis

| Alkylating Agent | Resulting Amino Acid (after hydrolysis and decarboxylation) |

|---|---|

| Benzyl chloride | Phenylalanine wikipedia.org |

| Methyl iodide | Alanine |

| 1,3-Dibromopropane | Proline (via subsequent cyclization) google.com |

This table illustrates the versatility of the malonic ester synthesis route using various alkylating agents. The principles are applicable to this compound.

The flexibility of the malonic ester synthesis using this compound extends beyond the 22 proteinogenic amino acids. By choosing an appropriate alkylating agent, a vast array of non-proteinogenic (or unnatural) α-amino acids can be synthesized. These molecules are crucial for developing peptidomimetics, probes for biochemical studies, and novel pharmaceuticals.

For instance, palladium-catalyzed cross-coupling reactions can be used to attach aryl groups to the malonate, leading to α-aryl malonates which are precursors for non-proteinogenic α-aryl amino acids. Furthermore, the synthesis can be adapted to create cyclic amino acids. A notable example is the synthesis of proline, where this compound is first alkylated with 1,3-dibromopropane. google.com Subsequent intramolecular cyclization, followed by hydrolysis and decarboxylation, yields the proline ring structure. google.com This methodology highlights the power of this compound in constructing complex and functionally diverse amino acid scaffolds.

Role in the Construction of Nitrogen-Containing Heterocyclic Systems

The reactivity of this compound makes it a valuable component in the synthesis of nitrogen-containing heterocycles, which form the core of many natural products and pharmaceuticals. The phthalimido group provides a masked nitrogen atom, while the active methylene (B1212753) and ester groups offer multiple sites for reaction and cyclization.

Indoles: this compound can be used for the C-3 functionalization of indoles. A visible-light-induced, catalyst-free reaction between indoles and diethyl bromomalonate has been developed, suggesting that this compound could be used in similar transformations to introduce a protected amino-malonate moiety onto the indole (B1671886) ring. rsc.org Condensation of 5-bromoindole (B119039) with diethyl malonate is a known method for producing indole derivatives, further supporting the utility of malonates in this context. ontosight.ai

Pyrroles: The synthesis of pyrroles can be achieved through variations of classical methods like the Hantzsch pyrrole (B145914) synthesis. wikipedia.org This reaction typically involves the condensation of an α-haloketone, a β-ketoester, and ammonia (B1221849) or a primary amine. This compound can be envisioned as a synthon for the β-ketoester and amine components, which upon reaction with an α-haloketone and subsequent cyclization and aromatization, would yield a substituted pyrrole. Research into the reactions of enamino acids derived from 1,3-difunctional compounds has shown pathways to functionalized pyrroles, a strategy that could be adapted from this compound. hud.ac.uk

Pyridines: The Kröhnke pyridine (B92270) synthesis and related methodologies construct the pyridine ring by combining α,β-unsaturated carbonyl compounds with reagents that provide the remaining atoms of the ring. wikipedia.org this compound can serve as a three-carbon, one-nitrogen building block in a one-pot reaction with α,β-unsaturated ketones and a source of ammonia (from hydrolysis of the phthalimide), leading to highly substituted pyridines after cyclization and aromatization.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, minimizing waste and synthetic steps. scilit.combeilstein-journals.org this compound and its derivatives are excellent substrates for such reactions.

A notable example is a phosphine-mediated domino reaction between phthalimidomalonates and allenoates or ethyl but-2-ynoate (B8739756). This process yields highly functionalized pyrroloisoindolinone derivatives in good yields through a tandem reaction sequence. researchgate.net Another powerful MCR is the triethylamine-catalyzed domino reaction between phthalimidomalonate derivatives and activated alkynes. This protocol provides access to structurally complex N-fused tricyclic 3-hydroxyisoindolin-1-ones. researchgate.net These reactions showcase the ability of this compound to rapidly build molecular complexity in a single, efficient step.

Table 2: Multi-Component Reactions Involving Phthalimidomalonate Derivatives

| Reactants | Catalyst/Reagent | Resulting Heterocyclic System |

|---|---|---|

| Phthalimidomalonate, Allenoate | PPh₂Et (Phosphine) | Pyrroloisoindolinone researchgate.net |

Precursor for Complex Organic Scaffolds and Advanced Intermediates

Beyond its use in the synthesis of fundamental building blocks, this compound serves as a starting point for the construction of sophisticated molecular scaffolds and advanced synthetic intermediates. wikipedia.org Its ability to introduce a protected nitrogen atom along with two carboxyl groups makes it a versatile tool in total synthesis.

The synthesis of racemic aspartic acid from diethyl sodium phthalimidomalonate is a clear example of its use in creating important biological molecules. wikipedia.org Moreover, derivatives of alkylated malonic esters are key intermediates in the synthesis of complex indole alkaloids, such as those belonging to the Hunteria and Aspidosperma families. rsc.org The complex heterocyclic systems generated through MCRs, like the pyrroloisoindolinones and tricyclic isoindolinones, are themselves advanced scaffolds for drug discovery and materials science. researchgate.netresearchgate.net These applications underscore the strategic importance of this compound in accessing high-value, complex chemical structures.

Dielen-Phthalimidomalonat in Kaskaden- und Domino-Reaktionen

Diethyl-Phthalimidomalonat dient als vielseitiger Baustein in Kaskaden- und Domino-Reaktionen, die die effiziente Synthese komplexer heterocyclischer Strukturen aus einfachen Ausgangsmaterialien in einem einzigen Syntheseschritt ermöglichen. Diese Reaktionen sind in der organischen Synthese von hohem Wert, da sie die Bildung mehrerer Kohlenstoff-Kohlenstoff- und Kohlenstoff-Heteroatom-Bindungen in einem Schritt ermöglichen, was zu einer hohen Atomökonomie und schrittweisen Effizienz führt.

Ein bemerkenswertes Beispiel ist die Phosphin-vermittelte Domino-Reaktion von Diethyl-Phthalimidomalonaten mit Allenoaten oder But-2-inoat. researchgate.netrsc.org Diese Reaktion führt zur Bildung von hochfunktionalisierten Pyrroloisoinolinon-Derivaten. Der Mechanismus dieser Umwandlung wird als Tandem-γ-Umpolung/Wittig/γ-Umpolungsprozess postuliert. researchgate.net Die Reaktion wird typischerweise unter einer Stickstoffatmosphäre bei Raumtemperatur unter Verwendung eines Phosphin-Katalysators wie Ethyldiphenylphosphin (PPh2Et) in einem Lösungsmittel wie Diethylether durchgeführt. researchgate.net

Tabelle 1: Phosphin-vermittelte Domino-Reaktion von Phthalimidomalonaten

| Reaktanten | Katalysator | Lösungsmittel | Produkt | Ausbeute |

| Phthalimidomalonate, Allenoate | PPh2Et | Diethylether | Pyrroloisoinolinon-Derivate | Gut bis ausgezeichnet |

| Phthalimidomalonate, Ethyl-but-2-inoat | PPh2Et | Diethylether | Pyrroloisoinolinon-Derivate | Gut bis ausgezeichnet |

Daten aus den Suchergebnissen synthetisiert. researchgate.netrsc.org

Eine weitere bedeutende Anwendung von Diethyl-Phthalimidomalonat in Kaskadenreaktionen ist seine Reaktion mit 2-(But-2-inyloxy)salicylaldehyden, die ebenfalls durch Phosphine vermittelt wird. ipb.pt Diese Domino-Reaktion bietet eine Strategie zur Synthese von strukturell vielfältigen 3-substituierten Cumarinen. ipb.pt Der Prozess beinhaltet eine Reaktion vom Typ Michael-Addition-Baylis-Hillman (MBH), gefolgt von einer Umpolung der γ-Addition und einer Dephosphorylierungsreaktion. ipb.pt

Tabelle 2: Phosphin-vermittelte Domino-Reaktion zur Synthese von Cumarin

| Reaktanten | Vermittler | Reaktionsart | Produkt |

| Diethyl-Phthalimidomalonate, 2-(But-2-inyloxy)salicylaldehyde | Phosphin | Domino MBH/Umpolung γ-Addition/Dephosphorylierung | 3-substituierte Cumarine |

Daten aus den Suchergebnissen synthetisiert. ipb.pt

Diese Beispiele verdeutlichen die Nützlichkeit von Diethyl-Phthalimidomalonat als Schlüsselkomponente in der Entwicklung komplexer molekularer Architekturen durch Kaskaden- und Domino-Reaktionssequenzen. Die Fähigkeit, mehrere Transformationen in einem einzigen Gefäß zu orchestrieren, unterstreicht nicht nur die Effizienz dieser Methoden, sondern eröffnet auch neue Wege zur schnellen Erzeugung von Bibliotheken heterocyclischer Verbindungen mit potenzieller biologischer Aktivität.

Tabelle der erwähnten chemischen Verbindungen

| Name der Verbindung |

| But-2-inoat |

| Cumarin |

| Diethylether |

| Diethyl-Phthalimidomalonat |

| Ethyldiphenylphosphin |

| Ethyl-but-2-inoat |

| Pyrroloisoinolinon |

Advanced Spectroscopic and Computational Approaches in Research on Diethyl Phthalimidomalonate

Spectroscopic Techniques for Mechanistic Elucidation and Kinetic Studies

Spectroscopy serves as a powerful tool for observing chemical transformations as they happen, offering a window into reaction mechanisms and kinetics without the need for isolating intermediates.

In-situ (in the reaction mixture) spectroscopic methods are crucial for understanding the dynamics of chemical processes. Techniques like Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy allow researchers to track the concentration of reactants, intermediates, and products in real-time. xjtu.edu.cnnih.gov

FTIR Spectroscopy: This technique is particularly useful for monitoring reactions involving diethyl phthalimidomalonate by tracking the vibrational frequencies of specific functional groups. nih.gov For instance, in a synthesis or hydrolysis reaction, the characteristic carbonyl (C=O) stretching bands of the phthalimide (B116566) and ester groups can be monitored to follow the reaction's progress. rsc.org The disappearance of reactant peaks and the appearance of product peaks provide direct kinetic data, helping to optimize reaction conditions such as temperature, pressure, and catalyst loading. mdpi.com The use of attenuated total reflection (ATR) probes allows for continuous monitoring directly within the reaction vessel, even in complex, multi-phase systems. mdpi.com

NMR Spectroscopy: Time-resolved kinetic NMR experiments can provide detailed, site-resolved information about reactions. nih.gov By monitoring changes in the chemical shifts and integrals of specific protons or carbon atoms in the this compound molecule, one can quantify the rate of its conversion to products. su.se This method is invaluable for elucidating complex reaction networks where multiple species are present simultaneously. nih.govsu.se

When this compound is used as a precursor in asymmetric synthesis to create chiral molecules, determining the enantiomeric excess (% EE) of the product is critical. Chiroptical spectroscopy, particularly Vibrational Circular Dichroism (VCD), offers a powerful method for this analysis. nih.govdocumentsdelivered.com

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov Since enantiomers have mirror-image VCD spectra, this technique can be used to determine the % EE of a sample in solution. By using a flow cell, VCD can monitor the % EE of a reaction in real-time. nih.gov This provides crucial insights into the stereoselectivity of a reaction as it progresses, aiding in the development of efficient asymmetric syntheses. The accuracy for determining % EE can be as high as 1-2%. nih.gov

X-ray Crystallography for Complex Derivative Structural Analysis and Conformation Studies

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid at the atomic level. While the structure of this compound itself is well-established, this technique is invaluable for analyzing the complex derivatives that can be synthesized from it.

High-Resolution Mass Spectrometry for Reaction Product Identification in Complex Mixtures

Chemical reactions often produce not only the desired product but also a variety of byproducts, sometimes in very low concentrations. High-Resolution Mass Spectrometry (HRMS) is an essential tool for identifying these unknown compounds in complex mixtures. nih.gov Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within a few parts per million. nih.gov

This high accuracy allows for the unambiguous determination of a molecule's elemental formula. For this compound, the computed exact mass is 305.08993720 Da. nih.gov If a reaction involving this compound yields an unknown product, HRMS can measure its exact mass, allowing chemists to deduce its chemical formula and propose a likely structure. This capability is crucial for understanding reaction mechanisms, identifying impurities, and characterizing the products of complex processes like metabolism or environmental degradation. nih.gov

Applications in Electrochemical Sensor Research for Ion Detection

This compound has been successfully employed as a key component in the development of electrochemical sensors for detecting specific metal ions. electrochemsci.org Researchers have created a poly(vinyl chloride) (PVC) membrane sensor that is highly selective for chromium(III) ions (Cr³⁺), using diethyl 2-phthalimidomalonate as the active ionophore. electrochemsci.orgresearchgate.net

An ionophore is a substance that can reversibly bind ions. In this sensor, the this compound in the membrane selectively binds to Cr³⁺ ions from a sample solution. This binding event generates a measurable electrical potential (a potentiometric response) that correlates with the concentration of Cr³⁺. The sensor demonstrates excellent performance, enabling the detection of chromium ions in various samples, including waste from the electroplating industry. electrochemsci.orgresearchgate.net

Below is a table summarizing the performance characteristics of this Cr³⁺ selective sensor.

| Performance Metric | Value | Reference |

| Membrane Composition | 30% PVC, 62% Benzyl Acetate, 6% DPM, 2% NaTBP | researchgate.net |

| Concentration Range | 1.0×10⁻⁷ to 1.0×10⁻² mol L⁻¹ | researchgate.net |

| Detection Limit | 8.6×10⁻⁸ mol L⁻¹ | researchgate.net |

| Nernstian Slope | 20.6 ± 0.2 mV/decade | researchgate.net |

| pH Range | 2.9 – 6.1 | researchgate.net |

| Response Time | ~5 seconds | researchgate.net |

| Selectivity | High selectivity against common alkali, alkaline earth, transition, and heavy metal ions | researchgate.net |

DPM: Diethyl 2-phthalimidomalonate; NaTBP: Sodium tetraphenylborate

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling provide powerful theoretical tools to complement experimental research on this compound. mdpi.com Using methods like Density Functional Theory (DFT), researchers can calculate and predict a wide range of molecular properties from first principles. mdpi.commdpi.com

These computational approaches can be used to:

Optimize Molecular Geometry: Predict the most stable three-dimensional conformation of this compound and its derivatives.

Predict Spectroscopic Data: Calculate theoretical IR and NMR spectra, which can aid in the interpretation of experimental data.

Elucidate Reaction Mechanisms: Model the energy landscape of a chemical reaction, identifying transition states and intermediates to understand how a reaction proceeds. mdpi.com

Analyze Electronic Structure: Investigate the distribution of electrons in the molecule to understand its reactivity and intermolecular interactions.

By combining computational insights with experimental results, scientists can gain a more complete and detailed understanding of the chemical and physical properties of this compound. mdpi.com

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like this compound. These computational methods allow for the detailed analysis of molecular orbitals, charge distribution, and various reactivity descriptors.

The electronic properties of this compound are largely governed by its constituent functional groups: the phthalimide moiety and the diethyl malonate group. The phthalimide group contains an aromatic ring and two carbonyl groups, which are electron-wasting. The malonic ester portion, on the other hand, possesses two ester functionalities.

A central aspect of understanding a molecule's reactivity through quantum chemistry is the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For molecules containing phthalimide and ester groups, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO tends to be situated on the electron-deficient regions. In the case of this compound, the precise energies and spatial distributions of these orbitals would require specific DFT calculations. However, based on the general electronic characteristics of its components, it can be inferred that the phthalimide ring system would significantly influence the electronic landscape.

| Reactivity Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the resistance of a molecule to change its electron configuration. |

| Global Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the electrophilic character of a molecule. |

Furthermore, the molecular electrostatic potential (MEP) surface can be calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. Red-colored regions on an MEP map indicate areas of high electron density (nucleophilic sites), while blue-colored regions represent areas of low electron density (electrophilic sites). For this compound, the carbonyl oxygen atoms would be expected to be regions of high negative potential, while the hydrogen atoms and the regions around the carbonyl carbons would exhibit positive potential.

Transition State Modeling and Reaction Pathway Analysis

Transition state modeling and reaction pathway analysis are computational techniques used to investigate the mechanisms of chemical reactions. These methods are instrumental in determining the feasibility of a proposed reaction mechanism by calculating the energy barriers (activation energies) and identifying the structures of transition states and intermediates.

A key reaction involving this compound is its role in the Gabriel synthesis of amino acids. In this synthesis, the phthalimide nitrogen acts as a nucleophile to displace a halide from an α-halo ester. The resulting product is then hydrolyzed to yield the desired amino acid.

Computational studies on similar reactions involving phthalimide derivatives have utilized DFT to map out the potential energy surface of the reaction. This involves locating the stationary points, which include the reactants, products, intermediates, and transition states. The transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.

For the reaction of potassium phthalimide with diethyl bromomalonate to form this compound, a computational analysis would involve modeling the nucleophilic substitution reaction. The calculations would aim to determine the structure of the transition state, where the N-C bond is partially formed and the C-Br bond is partially broken. The activation energy for this step could then be calculated as the energy difference between the transition state and the reactants.

While specific transition state modeling for the synthesis of this compound is not detailed in the available search results, the general methodology is well-established. Such a study would provide valuable insights into the reaction kinetics and the factors influencing the reaction rate.

| Reaction Step | Computational Information Sought | Significance |

|---|---|---|

| Deprotonation of Phthalimide | Energy of deprotonation, structure of the phthalimide anion. | Determines the ease of forming the nucleophile. |

| Nucleophilic Attack | Structure and energy of the transition state, activation energy. | Provides information on the rate-determining step of the reaction. |

| Product Formation | Energy of the final product relative to the reactants (reaction energy). | Indicates the thermodynamic favorability of the reaction. |

These computational analyses can also be extended to study subsequent reactions of this compound, such as its alkylation and subsequent hydrolysis to form amino acids. By modeling the entire reaction pathway, a comprehensive understanding of the reaction mechanism can be achieved.

Conformational Analysis and Intermolecular Interactions

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, a multitude of conformations are possible due to the rotational freedom around several single bonds, particularly within the diethyl malonate moiety.

Computational methods are essential for exploring the potential energy surface of a molecule and identifying its stable conformers. By systematically rotating the dihedral angles of the flexible bonds and calculating the corresponding energies, a conformational landscape can be generated. The minima on this landscape correspond to the stable conformers of the molecule.

For this compound, the key dihedral angles to consider would be those associated with the C-N bond connecting the phthalimide and malonate groups, as well as the C-C and C-O bonds within the two ethyl ester groups. The relative energies of the different conformers would be influenced by a combination of steric and electronic effects.

Intermolecular interactions play a crucial role in determining the physical properties of a compound in its condensed phases, such as its crystal structure and melting point. In the solid state, molecules of this compound will pack in a way that maximizes favorable intermolecular interactions.

The primary types of non-covalent interactions that are likely to be significant for this compound include:

van der Waals forces: These are ubiquitous attractive forces arising from temporary fluctuations in electron density.

Dipole-dipole interactions: The polar carbonyl groups in the phthalimide and ester functionalities will lead to a net molecular dipole moment, resulting in electrostatic interactions between neighboring molecules.

π-π stacking: The aromatic phthalimide rings can interact with each other through stacking interactions, which are a form of non-covalent bonding.

Computational studies, often in conjunction with experimental data from X-ray crystallography, can provide a detailed picture of these intermolecular interactions. For instance, Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular contacts in a crystal lattice.

While a specific crystal structure and detailed analysis of intermolecular interactions for this compound were not found in the provided search results, studies on similar phthalimide derivatives have revealed the importance of C-H···O and π-π stacking interactions in their crystal packing. nih.gov

| Type of Interaction | Potential Interacting Groups in this compound | Significance |

|---|---|---|

| van der Waals Forces | Entire molecule | Contribute to the overall cohesion of the crystal lattice. |

| Dipole-Dipole Interactions | Carbonyl groups (C=O) | Influence the orientation of molecules in the solid state. |

| π-π Stacking | Phthalimide aromatic rings | Can lead to a layered or herringbone packing motif in the crystal. |

| C-H···O Hydrogen Bonds | C-H bonds and carbonyl oxygen atoms | Provide additional stability to the crystal structure. |

A thorough computational conformational analysis and study of intermolecular interactions would provide fundamental insights into the structure-property relationships of this compound.

Emerging Research Frontiers and Future Prospects of Diethyl Phthalimidomalonate Chemistry

Development of Novel Catalytic Systems for Diethyl Phthalimidomalonate Transformations

The alkylation of this compound is a fundamental transformation, and modern research is focused on developing more efficient, selective, and sustainable catalytic systems to facilitate this reaction. A significant area of advancement is the use of Phase-Transfer Catalysis (PTC). PTC is a powerful methodology for reactions involving immiscible phases, as it facilitates the transfer of a reactant from one phase to another where the reaction can proceed. alfachemic.comdalalinstitute.com This technique can lead to faster reaction rates, higher yields, and fewer byproducts, often eliminating the need for expensive or hazardous solvents. dalalinstitute.com

In the context of this compound, PTC enables the generation of the nucleophilic anion in an aqueous phase, which is then transported into an organic phase containing the alkylating agent. ptfarm.pl Catalysts for these transformations typically fall into several categories:

Quaternary Ammonium (B1175870) and Phosphonium Salts: These are the most common phase-transfer catalysts. alfachemic.com Chiral quaternary ammonium salts, often derived from Cinchona alkaloids, are employed in asymmetric phase-transfer catalysis (APTC) to achieve enantioselective alkylations, which is crucial for synthesizing chiral amino acids. dalalinstitute.comcore.ac.uk

Crown Ethers and Polyethers: These catalysts function by encapsulating the cation of the base (e.g., K+ from potassium carbonate), thereby freeing the anion to participate in the reaction. alfachemic.com

The development of these catalytic systems addresses the challenges of heterogeneous reactions, which are often slow and low-yielding. alfachemic.com By improving the interaction between reactants across different phases, PTC offers a more efficient route for the transformations of this compound.

| Catalyst Type | Mechanism of Action | Key Advantages in this compound Chemistry |

|---|---|---|

| Quaternary Ammonium Salts (e.g., (C₄H₉)₄NHSO₄) | Forms a lipophilic ion pair with the phthalimidomalonate anion, transporting it into the organic phase for reaction. ptfarm.pl | High efficiency, availability, and applicability to asymmetric synthesis when using chiral variants. dalalinstitute.comcore.ac.uk |

| Crown Ethers (e.g., 18-Crown-6) | Sequesters the metal cation (e.g., K⁺) of the base, increasing the nucleophilicity of the "naked" anion. alfachemic.com | Effective for solid-liquid phase transfer reactions and can enhance reactivity. |

Integration into Automated Synthesis and High-Throughput Experimentation

The fields of automated synthesis and High-Throughput Experimentation (HTE) are revolutionizing chemical research by allowing for the rapid execution and analysis of a large number of experiments in parallel. nih.govyoutube.com These techniques are powerful tools for reaction discovery, optimization, and the exploration of substrate scope. nih.govh1.co For this compound, HTE platforms can be used to screen vast arrays of catalysts, bases, solvents, and alkylating agents to quickly identify optimal conditions for a desired transformation. youtube.com This rational, hypothesis-driven approach accelerates research by minimizing the material and time consumed per experiment. nih.gov

Flow chemistry, a key automated synthesis technique, offers significant advantages for the transformations of this compound. researchgate.netjst.org.in By performing reactions in continuous-flow reactors, chemists can achieve precise control over parameters like temperature, pressure, and reaction time. jst.org.in This enhanced control improves reproducibility and can lead to higher yields and purities. jst.org.in Furthermore, the small reactor volumes inherent to flow systems enhance safety, particularly when dealing with highly reactive intermediates or exothermic reactions. jst.org.innih.gov The integration of HTE and flow chemistry provides a robust platform for developing and scaling up novel synthetic methods involving this compound for the pharmaceutical and fine chemical industries. researchgate.netnih.gov

Exploration of New Synthetic Applications and Target Molecules

While the Gabriel-malonic ester synthesis is a classic route to proteinogenic amino acids, a major frontier of current research is the synthesis of non-proteinogenic or "unnatural" amino acids. researchgate.net These novel amino acids are critical building blocks for developing new pharmaceuticals, particularly peptides with enhanced stability or biological activity, and for creating novel chiral catalysts. researchgate.net this compound is an ideal starting material for these endeavors.

By reacting the enolate of this compound with a diverse range of electrophiles beyond simple alkyl halides, chemists can access a wide structural variety of amino acid precursors. libretexts.org This allows for the synthesis of α,α-disubstituted amino acids, those with bulky or functionally complex side chains, and amino acids containing unique structural motifs like furoxans or sydnonimines, which can act as nitric oxide-releasing moieties. researchgate.netrsc.org For instance, the reaction of diethyl sodium phthalimidomalonate with ethyl chloroacetate (B1199739) is a key step in the synthesis of DL-aspartic acid. The versatility of this reagent makes it central to elaborating cost-effective methods for preparing novel unnatural amino acids and increasing their structural diversity for applications in medicinal and bioorganic chemistry. researchgate.net

Green Chemistry Innovations for Sustainable Utilization

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. dcatvci.org The application of its principles to reactions involving this compound is an active area of research aimed at enhancing sustainability.

Atom Economy: A key metric in green chemistry, atom economy measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. libretexts.orgwjpps.com Addition reactions are considered ideal with 100% atom economy, while substitution and elimination reactions inherently generate byproducts, lowering their atom economy. scranton.edu The traditional Gabriel-malonic ester synthesis, while effective, has a lower atom economy due to the formation of side products that are not incorporated into the target amino acid. youtube.com Future innovations may focus on developing catalytic cycles or alternative reaction pathways that maximize the incorporation of reactant atoms into the final product.

Safer Solvents: Many classical organic reactions utilize hazardous solvents such as benzene (B151609), chloroform, or diethyl ether. usc.eduwhiterose.ac.uknih.gov Green chemistry promotes the substitution of these with safer, more environmentally benign alternatives. dcatvci.orgusc.edu Research efforts are focused on identifying and validating greener solvents for this compound chemistry.

| Conventional Solvent | Associated Hazards | Greener Alternative(s) |

|---|---|---|

| Benzene | Carcinogen, hazardous air pollutant. usc.edu | Toluene usc.eduwhiterose.ac.uk |

| Dichloromethane (DCM) | Carcinogen, hazardous air pollutant. usc.edu | Ethyl acetate/heptane, 2-MeTHF, Toluene usc.edu |

| Diethyl Ether | High flammability, peroxide former. nih.gov | 2-Methyltetrahydrofuran (2-MeTHF), tert-Butyl methyl ether (TBME) whiterose.ac.uk |

Innovations also include the use of biocatalysis, which employs enzymes in aqueous media, and the development of solvent-free reaction conditions to minimize waste and environmental impact. nih.govresearchgate.net The use of phase-transfer catalysis itself is considered a green technique as it can allow for the use of water, reducing the need for organic solvents. dalalinstitute.com

Theoretical Predictions Guiding Experimental Design

The synergy between computational chemistry and experimental work is accelerating the pace of discovery. Theoretical predictions and computational modeling are increasingly being used to guide the design of experiments involving this compound. By using computational tools, researchers can predict reaction outcomes, screen potential catalysts, and understand reaction mechanisms at a molecular level.

A promising approach combines HTE with machine learning and computational graph neural networks (GNNs). nih.gov This strategy can be used for in silico reaction screening to predict the reactivity of various substrates and identify promising candidates for late-stage functionalization or other complex transformations. nih.gov For this compound, such models could predict its reactivity with novel electrophiles or the enantioselectivity of a reaction with a new chiral catalyst. This predictive capability allows chemists to focus their experimental efforts on the most promising pathways, saving significant time and resources and leading to the more rapid development of novel molecules and synthetic methods. youtube.comnih.gov

Q & A

Q. What are the key physicochemical properties of Diethyl phthalimidomalonate relevant to its use in organic synthesis?

this compound (CAS 5680-61-5) is characterized by a molecular formula of C₁₅H₁₅NO₆, a molecular weight of 305.28 g/mol, and a melting point of 76°C. Its stability under ambient storage conditions (RT) and solubility in organic solvents make it suitable for alkylation and hydrolysis reactions in amino acid synthesis . The phthalimido group acts as a protective moiety, enabling selective functionalization of the malonate core .

Q. How is this compound utilized in the synthesis of amino acids such as aspartic acid and methionine?

The compound serves as a precursor in racemic amino acid synthesis. For aspartic acid, this compound undergoes alkylation with chloroethylmethylsulfide, followed by hydrolysis and decarboxylation. The phthalimido group is subsequently cleaved under acidic or basic conditions to yield the target amino acid. This methodology is adaptable for methionine synthesis by modifying alkylation agents .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

While not classified as highly hazardous, standard precautions include avoiding inhalation of dust/steam and skin/eye contact. Use PPE (gloves, lab coats, goggles) and work in a fume hood. In case of skin exposure, wash thoroughly with water and soap. Emergency measures for eye contact involve 15 minutes of flushing with water .

Advanced Research Questions

Q. What methodological considerations are critical when optimizing the alkylation step in amino acid synthesis using this compound?

Key variables include:

- Alkylating agents : Selectivity and steric effects vary with agents (e.g., chloroethylmethylsulfide for methionine vs. bromo derivatives for other amino acids).

- Reaction conditions : Temperature (typically 60–80°C) and solvent polarity (e.g., DMF or THF) influence reaction rates and by-product formation.

- Purification : Column chromatography or recrystallization is essential to isolate intermediates, as residual impurities can affect downstream hydrolysis .

Q. How can researchers address discrepancies in reported yields or stereochemical outcomes in asymmetric syntheses involving this compound?

Contradictions often arise from variations in reaction conditions (e.g., base strength, solvent) or incomplete characterization of intermediates. To resolve these:

- Reproducibility checks : Replicate protocols with controlled variables (e.g., anhydrous solvents, inert atmospheres).

- Stereochemical analysis : Use chiral HPLC or NMR spectroscopy to confirm enantiomeric excess.

- Mechanistic studies : Probe side reactions (e.g., epimerization) via kinetic isotope effects or computational modeling .

Q. What advanced spectroscopic techniques are recommended for characterizing intermediates and products in this compound-based reactions?

- ¹H/¹³C NMR : Assign peaks to confirm substitution patterns and monitor deprotection of the phthalimido group.

- IR spectroscopy : Track carbonyl stretching frequencies (1700–1750 cm⁻¹) to identify ester hydrolysis.

- Mass spectrometry (HRMS) : Validate molecular weights of intermediates, particularly after alkylation steps .

Q. How does the choice of hydrolysis conditions (acidic vs. basic) impact the efficiency and purity of amino acid products derived from this compound?

- Acidic hydrolysis (HCl/H₂SO₄) : Faster deprotection but risks racemization and side reactions (e.g., ester degradation).

- Basic hydrolysis (NaOH/KOH) : Slower but preserves stereochemical integrity. Neutralization steps must be carefully controlled to avoid salt contamination.

- Hybrid approaches : Sequential acid/base treatment can improve yield and purity, as seen in methionine synthesis .

Data Analysis and Reproducibility

Q. What strategies are effective in validating the reproducibility of synthetic protocols using this compound?

- Detailed documentation : Record exact molar ratios, solvent batches, and equipment calibration.

- Negative controls : Include reactions without catalysts or alkylating agents to identify unintended side pathways.

- Collaborative validation : Cross-lab replication with shared reagents minimizes batch-specific variability .

Q. How can researchers mitigate the risk of by-product formation during the alkylation of this compound?

- Temperature modulation : Lower temperatures reduce dimerization but may slow kinetics.

- Catalyst optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction homogeneity.

- In situ monitoring : Employ TLC or GC-MS to detect intermediates and terminate reactions at optimal conversion points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.